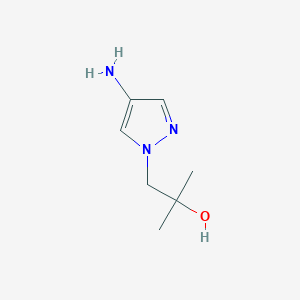
1-(4-amino-1H-pyrazol-1-yl)-2-méthylpropan-2-ol
Vue d'ensemble
Description
The compound “1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the amino group (-NH2) and the hydroxyl group (-OH) suggests that this compound could participate in various chemical reactions involving these functional groups.
Applications De Recherche Scientifique
Chimie de coordination et complexes métalliques
La partie pyrazole du composé sert d'excellent ligand pour la formation de complexes métalliques. Des recherches ont montré que les ligands à base de pyrazole peuvent soutenir la synthèse de nouveaux complexes de cuivre . Ces complexes sont importants dans l'étude de la chimie de coordination et présentent des applications potentielles allant de la catalyse à la science des matériaux.
Activités antioxydantes et anticancéreuses
Les dérivés du pyrazole ont été évalués pour leurs propriétés antioxydantes, qui sont cruciales pour lutter contre les maladies liées au stress oxydatif . De plus, ces composés ont montré des activités cytotoxiques contre diverses lignées cellulaires cancéreuses, ce qui les rend précieux dans la recherche sur les médicaments anticancéreux .
Synthèse de composés hétérocycliques
Le composé en question peut être utilisé comme précurseur pour la synthèse d'une large gamme de composés hétérocycliques. Ces composés sont fondamentaux dans les produits pharmaceutiques et les produits agrochimiques en raison de leurs diverses activités biologiques .
Effets biologiques et agents antiviraux
Les effets biologiques des composés β-dicétone, qui sont structurellement liés au composé donné, présentent un grand intérêt. Ils ont été étudiés pour leur rôle en tant qu'agents antiviraux potentiels, ce qui est de plus en plus important dans le développement de nouveaux médicaments .
Réactifs de chimie synthétique
En tant que dérivé de β-dicétone, ce composé peut agir comme un réactif en chimie synthétique, en particulier dans la synthèse de molécules organiques complexes. Son rôle dans la facilitation de diverses réactions chimiques en fait un atout précieux dans les méthodologies synthétiques .
Développement de médicaments
Compte tenu de l'importance structurelle du cycle pyrazole, les dérivés de ce composé peuvent être essentiels dans le développement de nouveaux médicaments. Le noyau pyrazole est un motif courant dans plusieurs médicaments commercialisés, en particulier ceux utilisés pour traiter différents types de cancer .
Mécanisme D'action
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting or activating the function of the target .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that multiple pathways could be affected .
Propriétés
IUPAC Name |
1-(4-aminopyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLKJRCGDXKJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206640-59-6 | |
| Record name | 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)
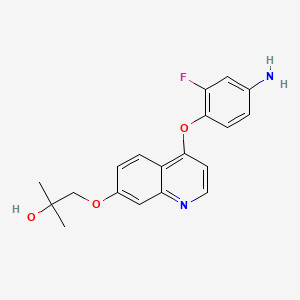

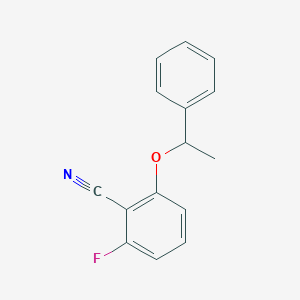
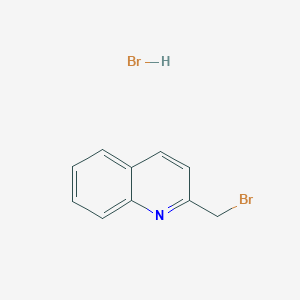
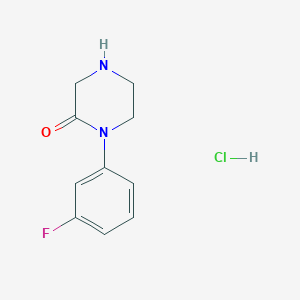
![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)

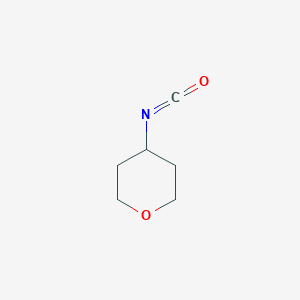
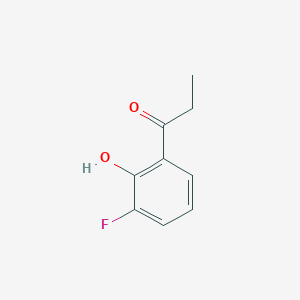


![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)

